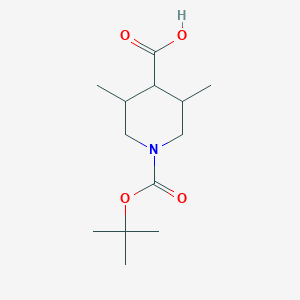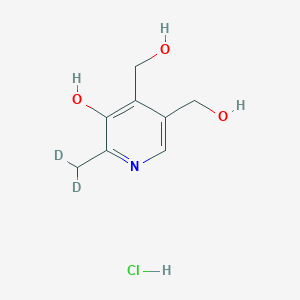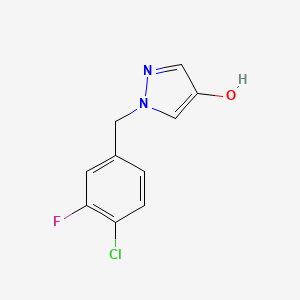
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol
Descripción general
Descripción
The compound “1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol” is likely a derivative of pyrazol, a class of organic compounds with a 5-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The “4-Chloro-3-fluorobenzyl” part suggests that the compound has a benzyl group (a benzene ring attached to a CH2 group) that is substituted with a chlorine atom at the 4th position and a fluorine atom at the 3rd position .
Molecular Structure Analysis
The molecular structure of “1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol” would likely consist of a pyrazol ring attached to a benzyl group with chlorine and fluorine substituents. The exact structure would depend on the specific locations of these substituents on the benzyl group .Chemical Reactions Analysis
The chemical reactions of “1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol” would depend on the specific conditions and reagents used. Generally, benzyl halides are reactive towards nucleophilic substitution, and the pyrazol group could potentially undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol” would depend on its specific structure. Generally, benzyl halides are solid at room temperature and pyrazol derivatives are often crystalline solids .Aplicaciones Científicas De Investigación
Antipsychotic Agent Potential
A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a related compound class, highlighted their potential as novel antipsychotic agents. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests. Interestingly, they did not interact with dopamine receptors like typical antipsychotic drugs, indicating a unique mechanism of action. This research suggests that similar compounds, potentially including 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, could offer new pathways for antipsychotic drug development (Wise et al., 1987).
GPR39 Agonists and Kinase Inhibition
A 2016 study identified certain kinase inhibitors, structurally similar to 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, as novel GPR39 agonists. These compounds displayed allosteric modulation by zinc, suggesting that 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol may have similar interactions with zinc and GPR39, a G protein-coupled receptor. This finding expands the potential therapeutic applications of such compounds, including kinase inhibition and GPR39 modulation (Sato et al., 2016).
Synthesis and Structural Studies
Research into the synthesis of fluorine-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones, related to 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, provides insights into their structural and chemical properties. These studies help in understanding the reactivity and potential applications of such compounds in various fields, including medicinal chemistry and material science (Holzer et al., 2010).
COX-2 Inhibition
A study on 4,5-diaryl-1H-pyrazole-3-ol derivatives, which are structurally related to 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol, investigated their potential as COX-2 inhibitors. These findings suggest that 1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol and similar compounds might have applications in the treatment of inflammation-related conditions (Patel et al., 2004).
Mecanismo De Acción
Direcciones Futuras
The future directions for research on “1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol” would likely involve further exploration of its synthesis, properties, and potential applications. Pyrazol derivatives are a topic of ongoing research in medicinal chemistry due to their wide range of biological activities .
Propiedades
IUPAC Name |
1-[(4-chloro-3-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-9-2-1-7(3-10(9)12)5-14-6-8(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLOJJZWMRNIBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)O)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorobenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-isobutyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1411821.png)


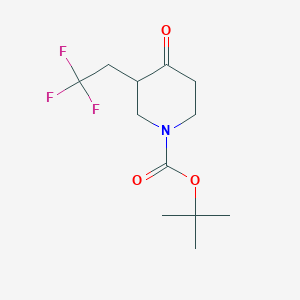

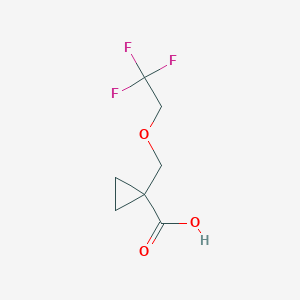
![N-[(3-chloro-4-methylphenyl)methyl]oxetan-3-amine](/img/structure/B1411830.png)
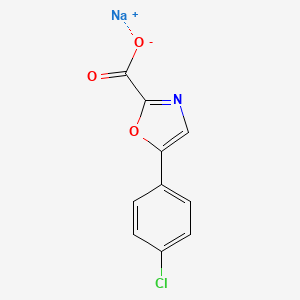
![2-{4-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}ethanol](/img/structure/B1411832.png)
![Methyl exo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B1411836.png)
